molecular formula C16H15N3O6 B15015265 N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide CAS No. 74927-87-0

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B15015265
CAS No.: 74927-87-0
M. Wt: 345.31 g/mol
InChI Key: FKKMNPYVEWUSBB-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of strong acids and the potential for explosive reactions during nitration.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-[1-(4-hydroxyphenyl)ethyl]-3,5-dinitrobenzamide.

    Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]-3,5-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular stress. The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both methoxy and dinitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

74927-87-0

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O6/c1-10(11-3-5-15(25-2)6-4-11)17-16(20)12-7-13(18(21)22)9-14(8-12)19(23)24/h3-10H,1-2H3,(H,17,20)

InChI Key

FKKMNPYVEWUSBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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